N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide
CAS No.: 339096-77-4
Cat. No.: VC6839223
Molecular Formula: C18H14ClF3N4O4
Molecular Weight: 442.78
* For research use only. Not for human or veterinary use.
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide - 339096-77-4](/images/structure/VC6839223.png)
Specification
CAS No. | 339096-77-4 |
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Molecular Formula | C18H14ClF3N4O4 |
Molecular Weight | 442.78 |
IUPAC Name | N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
Standard InChI | InChI=1S/C18H14ClF3N4O4/c19-13-7-10(18(20,21)22)8-25-15(13)24-6-5-23-14(27)9-30-26-16(28)11-3-1-2-4-12(11)17(26)29/h1-4,7-8H,5-6,9H2,(H,23,27)(H,24,25) |
Standard InChI Key | KKAOPQUMQLLNHZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features three distinct structural domains:
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A 3-chloro-5-(trifluoromethyl)pyridin-2-amine group, which contributes electron-withdrawing characteristics via the trifluoromethyl (-CF₃) and chloro (-Cl) substituents .
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An ethylenediamine-acetamide bridge connecting the pyridine and isoindole moieties, offering conformational flexibility and hydrogen-bonding potential .
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An isoindole-1,3-dione system (phthalimide derivative) known for its planar aromatic structure and participation in π-π stacking interactions .
Table 1: Calculated Molecular Properties
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Synthesized via halogenation of 5-(trifluoromethyl)pyridin-2-amine using POCl₃ or SOCl₂ .
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Ethylenediamine-acetamide linker: Formed by nucleophilic substitution between 2-chloroacetamide and ethylenediamine, followed by protection/deprotection strategies .
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Isoindole-1,3-dione-oxy fragment: Prepared through condensation of phthalic anhydride with hydroxylamine, yielding the phthalimidoxy group .
Key Reaction Steps
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Coupling of Pyridine and Ethylenediamine:
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The primary amine in ethylenediamine reacts with 2-chloroacetamide under basic conditions (e.g., K₂CO₃) to form the secondary amine linkage .
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Subsequent reaction with 3-chloro-5-(trifluoromethyl)pyridin-2-amine occurs via SNAr (nucleophilic aromatic substitution) at the electron-deficient C2 position of the pyridine ring .
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Introduction of Phthalimidoxy Group:
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Predicted at 2.8 (moderate lipophilicity) due to the trifluoromethyl group and aromatic systems .
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Aqueous Solubility: ~0.12 mg/mL (pH 7.4), limited by the phthalimide’s hydrophobicity .
Stability Studies
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Hydrolytic Stability: The acetamide bond shows susceptibility to enzymatic cleavage (e.g., amidases), while the phthalimidoxy group resists hydrolysis under physiological pH .
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Photodegradation: The pyridine ring undergoes partial decomposition under UV light (λ = 254 nm), necessitating storage in amber vials .
Future Directions
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